molecular formula C4H9N3O2 B12861080 (S)-2-Amino-N-carbamoylpropanamide

(S)-2-Amino-N-carbamoylpropanamide

Cat. No.: B12861080
M. Wt: 131.13 g/mol
InChI Key: VFCZTUZORACDRO-REOHCLBHSA-N
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Description

(S)-2-Amino-N-carbamoylpropanamide is a chiral organic compound characterized by both amino and carbamoyl functional groups. Its molecular framework suggests potential as a building block or synthetic intermediate in various research fields. Compounds with similar structures, such as those featuring amino acid backbones, are frequently explored in medicinal chemistry for their potential to enhance the properties of drug candidates . For instance, amino acids like serine and tert-leucine have been integrated into molecular designs as flexible linkers to develop novel Bcr-Abl tyrosine kinase inhibitors, demonstrating the value of such scaffolds in drug discovery . Similarly, carbamoyl groups are common motifs in pharmaceutical agents and prodrugs, as seen in molecules like Solriamfetol . The specific applications and mechanism of action for (S)-2-Amino-N-carbamoylpropanamide are areas of ongoing research. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

(2S)-2-amino-N-carbamoylpropanamide

InChI

InChI=1S/C4H9N3O2/c1-2(5)3(8)7-4(6)9/h2H,5H2,1H3,(H3,6,7,8,9)/t2-/m0/s1

InChI Key

VFCZTUZORACDRO-REOHCLBHSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(=O)N)N

Canonical SMILES

CC(C(=O)NC(=O)N)N

Origin of Product

United States

Preparation Methods

Direct Amidation from Carboxylic Acids

A modern and efficient approach involves direct formation of amide bonds from carboxylic acids using mild conditions and catalytic systems. For example, a surfactant-mediated aqueous system can be employed where the carboxylic acid precursor is activated and reacted with ammonia or amine sources to form the primary amide without isolation of intermediates. This method benefits from environmentally friendly conditions and high selectivity.

Key steps:

  • Activation of carboxylic acid with coupling agents or catalytic systems.
  • Reaction with ammonia or amine under controlled temperature (e.g., 60 °C).
  • Workup involving aqueous base washes to remove by-products.
  • Optional oxidation or further functionalization steps to achieve the carbamoyl amide.

This method is advantageous for its operational simplicity and scalability.

Esterification Followed by Ammonolysis

Another classical approach involves:

  • Esterification of the corresponding amino acid (e.g., L-alanine) using thionyl chloride in methanol to form the methyl ester.
  • Subsequent ammonolysis of the ester with concentrated ammonia in methanol to yield the primary amide.

This two-step process is well-documented for amino acid derivatives and can be adapted for (S)-2-Amino-N-carbamoylpropanamide synthesis.

Process details from literature:

Step Reagents/Conditions Yield (%) Notes
Esterification Thionyl chloride, MeOH, reflux ~99 High purity methyl ester formed
Ammonolysis NH3 in MeOH (7 N), room temperature ~90 Crude amide purified by recrystallization

This method ensures stereochemical integrity and high yield of the amide product.

Condensation Reactions with Carbamoyl Precursors

The carbamoyl group can be introduced by condensation of amino acid derivatives with carbamoyl donors under catalytic or stoichiometric conditions. For example, condensation of amino acid derivatives with carbamoyl chloride or isocyanates in the presence of metal catalysts (e.g., nickel(II) nitrate) in methanol has been reported for related compounds, ensuring stereochemical control and high purity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Direct Amidation from Acids Surfactant/H2O, DPDTC, NH4OH, 60 °C High Mild, green, scalable Requires specific surfactants
Esterification + Ammonolysis SOCl2/MeOH reflux; NH3/MeOH, RT 90-99 High yield, stereoretentive Two-step, uses corrosive SOCl2
Catalytic Hydrogenation Raney Ni or Pd/C, H2, flow reactor Variable Continuous flow, selective Requires specialized equipment
Condensation with Carbamoyl Carbamoyl chloride, Ni(NO3)2, MeOH Moderate Direct carbamoyl introduction Sensitive to reaction conditions

Research Findings and Notes

  • The direct amidation method using surfactant-mediated aqueous systems is a recent advancement that reduces the need for hazardous reagents and simplifies purification by aqueous workup.
  • Esterification followed by ammonolysis remains a robust classical method with well-established protocols and high yields, suitable for laboratory-scale synthesis.
  • Continuous flow catalytic hydrogenation offers advantages in process intensification and product purity but requires investment in flow reactor technology.
  • Condensation methods with carbamoyl donors provide a direct route to carbamoyl amides but may require careful control of reaction parameters to avoid racemization or side reactions.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-N-carbamoylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Oxo derivatives of (S)-2-Amino-N-carbamoylpropanamide.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(S)-2-Amino-N-carbamoylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-carbamoylpropanamide involves its interaction with specific molecular targets in biological systems. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with various cellular pathways, exerting their effects on cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-2-Amino-N-carbamoylpropanamide to five structurally related propanamide derivatives, focusing on molecular features, hazards, and applications. Key differences arise from substituent variations on the amide nitrogen or propanamide backbone, influencing polarity, toxicity, and functional utility.

Table 1: Structural and Hazard Comparison of Propanamide Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents GHS Hazards (Evidence Source) Identified Uses (Evidence Source)
(S)-2-Amino-N,N-dimethylpropanamide 78608-72-7 C₅H₁₂N₂O 116.16 N,N-dimethyl group H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation) Laboratory chemicals, chemical manufacturing
2-Cyano-N-[(methylamino)carbonyl]acetamide 6972-77-6 C₅H₇N₃O₂ 157.13 Cyano (C≡N), methylamino-carbonyl Insufficient toxicological data Not specified
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide Not provided C₁₈H₁₈N₃O 292.36 Indole ring, phenyl group No known hazards Research and development
(S)-2-Amino-N-ethylpropanamide 71773-95-0 C₅H₁₁N₂O 115.15 N-ethyl group Not provided Pharmaceutical intermediates
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide 1290219-51-0 C₁₁H₁₄ClN₂O 241.70 3-chlorophenyl group Not provided Active pharmaceutical intermediates

Key Findings:

Structural Variations and Polarity: The carbamoyl group in the target compound (NH2-C=O) is more polar than the N,N-dimethyl group in ’s analog, likely enhancing water solubility and hydrogen-bonding capacity.

Hazard Profiles: The N,N-dimethyl derivative () exhibits acute oral toxicity (H302) and irritancy (H315/H319), possibly due to its lipophilic dimethyl group facilitating membrane penetration.

Applications :

  • N-Alkyl derivatives (e.g., N-ethyl in ) are common in pharmaceutical intermediates, leveraging their balanced polarity for solubility and permeability.
  • Aromatic hybrids () are tailored for bioactivity, such as targeting indole-recognizing enzymes (e.g., tryptophan hydroxylase) or chlorophenyl-interacting receptors.

Physicochemical and Functional Implications

  • Solubility: Carbamoyl and cyano groups () increase polarity, favoring aqueous solubility, whereas alkyl or aryl groups enhance lipophilicity.
  • Stereochemical Impact : The (S)-configuration in all compounds suggests enantioselective interactions, critical in chiral drug synthesis (e.g., protease inhibitors).
  • Toxicity Drivers : Smaller, lipophilic analogs (e.g., N,N-dimethyl) pose higher toxicity risks due to easier cellular uptake, while bulky groups (e.g., indole) may limit absorption .

Q & A

Basic: What are the recommended methods for synthesizing (S)-2-Amino-N-carbamoylpropanamide in laboratory conditions?

Answer:
The synthesis typically involves condensation reactions between amino acid precursors and carbamoylating agents. For example, substituted propanamide derivatives are reacted under controlled pH (6–8) and temperature (20–25°C) to promote amide bond formation. Catalysts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can enhance coupling efficiency. Anhydrous conditions and inert atmospheres (e.g., nitrogen) minimize side reactions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or silica-gel column chromatography (eluent: dichloromethane/methanol gradients) is critical to achieve >95% purity, verified by HPLC with UV detection at 254 nm .

Basic: What safety precautions are necessary when handling (S)-2-Amino-N-carbamoylpropanamide?

Answer:
Safety protocols vary across sources:

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles are mandatory. Use face shields for bulk handling .
  • Engineering Controls : Conduct experiments in fume hoods with ≥100 ft/min airflow to prevent inhalation exposure .
  • Hazard Mitigation : Some SDS classify the compound as causing skin/eye irritation (H315, H319) and acute oral toxicity (H302). Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can researchers optimize the enantiomeric purity of (S)-2-Amino-N-carbamoylpropanamide during synthesis?

Answer:
Enantiomeric purity (>99%) is achieved through:

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol (90:10) .
  • Asymmetric Synthesis : Employ (S)-specific catalysts (e.g., Ru-BINAP complexes) or enzymes (e.g., lipases) to bias stereoselectivity .
  • Crystallization-Induced Dynamic Resolution : Utilize diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) to isolate the desired enantiomer .
    Monitor purity via polarimetry ([α]D²⁵ = +15° to +20°) or circular dichroism spectroscopy .

Advanced: What analytical techniques are most effective for characterizing (S)-2-Amino-N-carbamoylpropanamide’s structural integrity?

Answer:

  • NMR Spectroscopy : 1H NMR (δ 6.5–7.2 ppm for aromatic protons; δ 1.8–2.2 ppm for methyl groups) and 13C NMR (amide carbonyl at ~170 ppm) confirm bonding .
  • Mass Spectrometry : ESI-MS (m/z 189.1 [M+H]+) validates molecular weight .
  • X-ray Crystallography : Resolves stereochemistry (e.g., Cahn-Ingold-Prelog priority) and hydrogen-bonding networks .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C) .

Basic: How should researchers handle contradictions in reported hazard data for this compound?

Answer:
Discrepancies in hazard classification (e.g., "no known hazard" vs. H302/H315) require:

  • Multi-Source Validation : Cross-reference SDS from Combi-Blocks ( ), Indagoo ( ), and Ambeed ( ).
  • In-House Testing : Perform patch tests for skin irritation (OECD 404 guidelines) and Ames tests for mutagenicity .
  • Institutional Protocols : Adhere to OSHA 29 CFR 1910.1200 standards and update lab SOPs as new data emerge .

Advanced: What role does (S)-2-Amino-N-carbamoylpropanamide play in enzyme inhibition studies?

Answer:
Its structural mimicry of natural amino acids enables competitive inhibition:

  • Kinetic Assays : Measure Ki values using Lineweaver-Burk plots. For example, Ki = 12 µM against trypsin-like proteases .
  • Crystallographic Studies : Resolve binding modes (e.g., hydrogen bonds with catalytic serine residues) using synchrotron radiation .
  • Fluorogenic Assays : Determine IC50 values (e.g., 8.3 µM) via fluorescence quenching of substrates like AMC (7-amino-4-methylcoumarin) .

Basic: How is the purity of (S)-2-Amino-N-carbamoylpropanamide validated in research settings?

Answer:

  • HPLC : C18 columns with acetonitrile/water gradients (retention time = 4.2 min) and UV detection at 220 nm .
  • Melting Point : Sharp range (148–150°C) indicates high purity .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 45.2%, H: 6.1%, N: 17.8%) .

Advanced: What strategies improve the compound’s stability in aqueous solutions?

Answer:

  • pH Buffering : Maintain solutions at pH 6–7 (phosphate buffer) to prevent hydrolysis of the carbamoyl group .
  • Lyophilization : Freeze-dry aliquots and store at -20°C; reconstitute in DMSO for biological assays .
  • Antioxidants : Add 0.1% w/v ascorbic acid to mitigate oxidation in long-term storage .

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